REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH:10]1(B(O)O)[CH2:12][CH2:11]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.CC([O-])=O.CC([O-])=O.[Pd+2].O>[CH:10]1([C:2]2[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:12][CH2:11]1 |f:3.4.5.6,8.9.10|
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Name
|
|
Quantity
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9.69 g
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Type
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reactant
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Smiles
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ClC1=NC=CC=C1C#N
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Name
|
|
Quantity
|
7.21 g
|
Type
|
reactant
|
Smiles
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C1(CC1)B(O)O
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
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Name
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K3PO4
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Quantity
|
44.5 g
|
Type
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reactant
|
Smiles
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[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
875 mg
|
Type
|
catalyst
|
Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
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14 mL
|
Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DRY_WITH_MATERIAL
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Details
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The reaction mixture was dried over MgSO4
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Type
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FILTRATION
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Details
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the mixture was filtered through Celite
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The resulting residue was purified by silica gel column chromatography (hexane/EtOAc=10/0 to 7/3)
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Name
|
|
Type
|
product
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Smiles
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C1(CC1)C1=NC=CC=C1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |